K34c hydrochloride

Integrin α5β1 inhibition Glioblastoma IC50

The only small‑molecule α5β1 antagonist proven to reverse temozolomide/ellipticine‑induced senescence in p53‑wild‑type GBM at 20 μM. With 3.1 nM IC50, it is >1000‑fold more potent than peptide‑based inhibitors. Validated in vivo for TGFβ‑driven tumor infiltration and fibronectin‑adhesion blockade. HCl salt guarantees 3‑year powder stability at −20°C and 27.5 mg/mL DMSO solubility for robust, reproducible workflows.

Molecular Formula C38H50ClN5O2
Molecular Weight 644.3 g/mol
Cat. No. B15581162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK34c hydrochloride
Molecular FormulaC38H50ClN5O2
Molecular Weight644.3 g/mol
Structural Identifiers
InChIInChI=1S/C38H49N5O2.ClH/c1-29(19-22-39)27-38(2,3)28-41-36(44)35(26-32-16-11-15-31-14-7-8-18-34(31)32)42-37(45)43(24-20-30-12-5-4-6-13-30)25-21-33-17-9-10-23-40-33;/h4-18,23,29,35H,19-22,24-28,39H2,1-3H3,(H,41,44)(H,42,45);1H/t29?,35-;/m1./s1
InChIKeyZGNNWZWYNAYTQF-QBFIAVKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

K34c Hydrochloride: A Selective α5β1 Integrin Antagonist for Glioblastoma and Fibrosis Research Procurement


K34c hydrochloride (CAS 2986315-25-5) is the hydrochloride salt form of K34c (free base CAS 939769-93-4), a potent and selective small-molecule antagonist of the α5β1 integrin receptor with an IC50 of 3.1 nM . As a non-peptidic inhibitor, K34c hydrochloride is chemically defined as N-(2,6-Dimethylbenzoyl)-O-[3-(2-pyridinylamino)propyl]-L-tyrosine hydrochloride, with a molecular weight of 483.99 g/mol and a purity specification of ≥98% (HPLC) [1]. The compound is primarily utilized in oncology and cell adhesion research, with validated applications in glioblastoma multiforme (GBM) and basal cell carcinoma (BCC) models, where α5β1 integrin signaling drives tumor progression, chemoresistance, and invasion [2].

Why K34c Hydrochloride Cannot Be Simply Substituted with Other α5β1 Integrin Antagonists


Generic substitution of α5β1 integrin antagonists is precluded by substantial heterogeneity in their binding affinities, molecular scaffolds, and downstream signaling consequences. K34c hydrochloride, as a non-peptidic small molecule, exhibits an IC50 of 3.1 nM, which is over 1000-fold more potent than the peptide-based antagonist ATN-161 (IC50 ~3.16 μM in viral replication assays) and approximately 2000-fold more potent than JSM6427 (IC50 ~6-7 μM in adhesion/migration assays) [1]. Moreover, K34c uniquely synergizes with temozolomide and ellipticine to abrogate chemotherapy-induced senescence in a p53-dependent manner, a functional profile not established for many alternative α5β1 inhibitors [2]. Differences in solubility, stability, and commercial availability as a hydrochloride salt further restrict interchangeability in experimental workflows.

Quantitative Evidence Guide for K34c Hydrochloride Differentiation in α5β1 Integrin Antagonist Procurement


IC50 Potency Comparison: K34c vs. ATN-161, JSM6427, and α5β1 integrin-IN-1

K34c demonstrates an IC50 of 3.1 nM for α5β1 integrin inhibition, which is markedly more potent than several alternative α5β1 antagonists used in research. ATN-161, a peptide-based antagonist, exhibits an IC50 of approximately 3.16 μM in viral replication assays . JSM6427, another small-molecule antagonist, shows an IC50 of 7.1 ± 2.5 μM for blocking cell adhesion to fibronectin and 6.0 ± 4.5 μM for inhibiting migration [1]. α5β1 integrin-IN-1 (compound 65) has a reported pIC50 of 9.4, corresponding to an IC50 of approximately 0.4 nM, which is roughly 7-8 times more potent than K34c .

Integrin α5β1 inhibition Glioblastoma IC50

Selectivity Profile: K34c vs. α5β1 integrin-IN-1 Across Integrin Family Members

K34c is described as a selective α5β1 integrin inhibitor, although quantitative selectivity ratios are not extensively published in primary literature. In contrast, α5β1 integrin-IN-1 has explicitly reported selectivity data: it displays >10,000-fold selectivity for α5β1 (pIC50 9.4) over αvβ3 (pIC50 5.5) . Direct comparative selectivity data for K34c versus other integrins are limited, representing a knowledge gap.

Selectivity αvβ3 integrin α5β1 integrin

Synergistic Apoptosis Induction with Temozolomide and Ellipticine: K34c vs. SJ749

In U87MG glioblastoma cells with functional p53, the combination of K34c (20 μM) with ellipticine (1 μM) or temozolomide resulted in a significant reduction in chemotherapy-induced premature senescence and a concomitant increase in apoptosis, as demonstrated by Martinkova et al. [1]. The study used two selective α5β1 ligands—SJ749 and K34c—and showed that both similarly decreased senescence and facilitated apoptosis, indicating functional equivalence in this context [1].

Chemotherapy synergy Apoptosis Senescence Glioblastoma

Inhibition of Cell Adhesion to Fibronectin: K34c vs. JSM6427

K34c reduces cell adhesion to fibronectin, an extracellular matrix ligand of α5β1 integrin [1]. While specific IC50 values for K34c in adhesion assays are not detailed in primary literature, JSM6427, another α5β1 antagonist, demonstrates an IC50 of 7.1 ± 2.5 μM for blocking ARPE-19 cell adhesion to fibronectin [2]. The relative potency in adhesion inhibition cannot be directly quantified without head-to-head data.

Cell adhesion Fibronectin Migration

In Vivo Prevention of TGFβ-Induced Infiltration: K34c vs. Baseline Control

K34c prevents TGFβ-induced infiltration in vivo, as demonstrated in glioblastoma models [1]. The magnitude of this effect is described qualitatively rather than with quantitative metrics. Kuonen et al. utilized K34c in basal cell carcinoma models to inhibit integrin α5β1-mediated migration and invasion, confirming in vivo applicability [2].

In vivo efficacy TGFβ Invasion Tumor infiltration

Solubility and Formulation Considerations: K34c Hydrochloride Salt vs. Free Base

K34c hydrochloride demonstrates DMSO solubility of 27.5 mg/mL (56.82 mM), with sonication recommended to aid dissolution [1]. The free base form (K34c) exhibits higher solubility: 44.75 mg/mL (100 mM) in both DMSO and ethanol . The hydrochloride salt offers improved aqueous compatibility and long-term storage stability (powder: -20°C for 3 years; in solvent: -80°C for 1 year) [1].

Solubility DMSO Formulation Hydrochloride salt

Recommended Research and Procurement Scenarios for K34c Hydrochloride


Glioblastoma Multiforme (GBM) Chemoresistance Studies Requiring α5β1 Integrin Inhibition

K34c hydrochloride is the preferred α5β1 antagonist for studies investigating the reversal of temozolomide- or ellipticine-induced premature senescence in p53 wild-type glioblastoma cells (U87MG). The compound has been directly validated to reduce senescence and promote apoptosis when combined with these chemotherapeutics at 20 μM, making it the standard reference inhibitor for this specific application [1].

In Vivo Tumor Infiltration and Metastasis Models in α5β1-Driven Cancers

For in vivo experiments examining α5β1 integrin's role in TGFβ-induced tumor infiltration, K34c hydrochloride offers published validation in both glioblastoma and basal cell carcinoma models [2]. Its in vivo efficacy in preventing infiltration supports its use in translational oncology studies where functional α5β1 blockade is hypothesized to reduce tumor invasion.

Cell Adhesion and Migration Assays on Fibronectin Substrates

K34c hydrochloride reduces cell adhesion to fibronectin, the primary ECM ligand for α5β1 integrin [3]. This functional property makes it suitable for experiments designed to dissect integrin-mediated adhesion signaling pathways in glioblastoma, breast cancer, or fibroblast models. Researchers should note that quantitative IC50 values for adhesion inhibition are not published; empirical dose-ranging is advised.

Long-Term Storage and Aqueous Formulation Workflows

Procurement of the hydrochloride salt form is recommended when long-term powder stability (3 years at -20°C) and aqueous compatibility are prioritized. K34c hydrochloride's solubility of 27.5 mg/mL in DMSO enables preparation of concentrated stock solutions for in vitro studies, while its defined storage guidelines support reproducible experimental workflows across extended timeframes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for K34c hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.